3,5-Diacetyl-5-iodo-2-deoxyuridine

Description

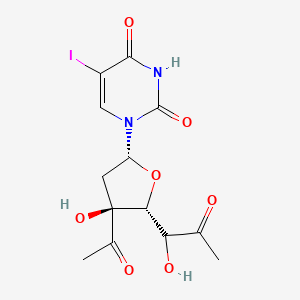

3,5-Diacetyl-5-iodo-2-deoxyuridine is a modified nucleoside derivative of 2'-deoxyuridine. Its structure includes an iodine atom at the 5-position of the uracil ring and acetyl groups at the 3- and 5-hydroxyl positions of the sugar moiety. The molecular formula is C₁₃H₁₅IN₂O₆, with a calculated molecular weight of 422.17 g/mol.

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-acetyl-4-hydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O7/c1-5(17)9(19)10-13(22,6(2)18)3-8(23-10)16-4-7(14)11(20)15-12(16)21/h4,8-10,19,22H,3H2,1-2H3,(H,15,20,21)/t8-,9?,10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGHHLYYGCOEE-JPVQNKNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1C(CC(O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C([C@@H]1[C@@](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetyl-5-iodo-2-deoxyuridine typically involves the acetylation of 5-iodo-2’-deoxyuridine. One common method involves dissolving 5-iodo-2’-deoxyuridine in pyridine and slowly adding acetic anhydride. The reaction mixture is then stirred at room temperature for several hours to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetyl-5-iodo-2-deoxyuridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed to yield 5-iodo-2’-deoxyuridine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions typically require a polar aprotic solvent and a base to facilitate the substitution.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. For example, treatment with aqueous sodium hydroxide or hydrochloric acid can effectively remove the acetyl groups.

Major Products

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 5-iodo-2’-deoxyuridine can be obtained.

Hydrolysis: The major product of hydrolysis is 5-iodo-2’-deoxyuridine.

Scientific Research Applications

Antiviral Activity

DAIDU exhibits significant antiviral activity, particularly against orthopoxviruses such as the vaccinia virus (VV). Studies have demonstrated that DAIDU can inhibit VV replication in vitro and in vivo.

In Vivo Efficacy

A study evaluated the efficacy of DAIDU in immunocompromised mice infected with VV. The results indicated that treatment with DAIDU significantly delayed mortality and reduced the number of lesions associated with infection. Specifically, mice treated with DAIDU at doses of 150 mg/kg/day showed a marked reduction in tail lesions compared to untreated controls .

| Treatment (mg/kg/day) | Day 6 Lesions | Day 8 Lesions | % Body Weight Change |

|---|---|---|---|

| None | 20 ± 7.6 | 18.3 ± 7.3 | - |

| 150 | 0 | 6.4 ± 3.3 | -17 |

| 100 | 0 | 11 ± 3.3 | -6 |

This table summarizes the impact of DAIDU treatment on lesion formation and body weight changes over time.

Potential for Human Applications

While DAIDU has shown promise in animal models, its potential application in human medicine is still under investigation. Initial studies on IUdR derivatives indicate that they could serve as effective treatments for viral infections resistant to conventional therapies . The diacetyl modification may enhance the pharmacokinetic profile, allowing for better tissue penetration and prolonged action within the body.

Case Study: Vaccinia Virus Infection

In a controlled study involving SCID mice, DAIDU was administered post-infection with VV via various routes (intranasal, intraperitoneal). Results indicated a significant delay in mortality rates compared to untreated groups, showcasing its potential as an antiviral agent against poxvirus infections .

Case Study: Herpes Simplex Virus

Research has also explored the efficacy of DAIDU against herpes simplex virus (HSV). In vitro studies have shown that DAIDU can reduce viral load significantly when administered at optimal concentrations during the early stages of infection .

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-5-iodo-2-deoxyuridine is similar to that of its parent compound, 5-iodo-2’-deoxyuridine. It acts by incorporating into viral DNA during replication, thereby inhibiting viral DNA synthesis. This incorporation leads to the production of faulty DNA, which cannot support viral replication . The compound primarily targets viral DNA polymerases and thymidylate phosphorylase, disrupting the normal function of these enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,5-Diacetyl-5-iodo-2-deoxyuridine with related compounds:

Key Observations:

- Halogen vs. Functional Group Substitutions : The 5-iodo group in the target compound contrasts with 5-fluoro in 5-fluorouracil. Iodine’s larger atomic radius and polarizability may enhance halogen bonding or radiosensitizing properties compared to fluorine’s electronegativity-driven inhibition of thymidylate synthase .

- Acetyl vs.

- Ethynyl-Diazenyl Modifications : Compounds like those in incorporate aromatic ethynyl groups for photodynamic applications, whereas the target compound’s iodine substitution may prioritize radiochemical utility.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3,5-Diacetyl-5-iodo-2-deoxyuridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves iodination and acetylation steps. For example, iodination of 2'-deoxyuridine derivatives under controlled temperature (0–6°C) is critical to avoid side reactions . Acetylation with acetic anhydride in anhydrous conditions ensures selective protection of hydroxyl groups. Purity (>97%) is verified via HPLC, with storage at 0–6°C to prevent decomposition . Reaction stoichiometry and solvent polarity (e.g., DMF vs. THF) significantly impact yield, requiring optimization via fractional factorial design .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) resolves structural features like acetyl groups and iodine substitution patterns. Mass spectrometry (ESI-MS) confirms molecular weight (C₉H₁₁IN₂O₅, MW 354.09) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹). For quantitative purity, reverse-phase HPLC with UV detection at 260 nm is standard, with retention times compared to certified reference materials .

Q. How should researchers handle stability and storage challenges for this compound in long-term studies?

- Methodological Answer : The compound is light- and moisture-sensitive. Store aliquots in amber vials under inert gas (argon) at 0–6°C . Stability studies recommend periodic HPLC analysis to monitor degradation (e.g., deacetylation or iodine loss). For freeze-thaw cycles, use cryoprotectants like trehalose to maintain structural integrity .

Advanced Research Questions

Q. What mechanistic role does the iodine atom play in the biochemical activity of this compound, and how can this be experimentally validated?

- Methodological Answer : The iodine atom enhances electron density in the pyrimidine ring, affecting DNA/RNA polymerase incorporation kinetics. Radiolabeled (¹²⁵I) analogs can track metabolic pathways via autoradiography . Competitive inhibition assays with non-iodinated analogs (e.g., 5-Ethynyl-2’-deoxyuridine) quantify substrate specificity in enzymatic studies . Density Functional Theory (DFT) calculations predict electronic effects, validated through X-ray crystallography of enzyme-cofactor complexes .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH and temperature conditions?

- Methodological Answer : Discrepancies arise from solvent-dependent hydrolysis rates. For example, in acidic conditions (pH <3), the acetyl groups hydrolyze rapidly, while neutral/basic conditions favor iodine displacement. Systematic kinetic studies (UV-Vis monitoring at 280 nm) under controlled pH (2–10) and temperature (25–60°C) can model degradation pathways . Multi-variable ANOVA identifies dominant factors (e.g., pH contributes 68% variance in hydrolysis rates vs. 22% for temperature) .

Q. What are the best practices for designing in vitro studies to assess the mutagenic potential of this compound?

- Methodological Answer : Follow OECD Guidelines 471 (Ames test) using Salmonella typhimurium TA100 strains with/without metabolic activation (S9 fraction) . Dose-response curves (0.1–100 µM) quantify frameshift mutations. Parallel comet assays on mammalian cell lines (e.g., HepG2) detect DNA strand breaks. Negative controls (untreated cells) and positive controls (ethyl methanesulfonate) validate assay sensitivity .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound for targeted delivery?

- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) predict logP values and membrane permeability. QSAR models correlate acetyl group positioning with plasma protein binding (PPB) . In silico ADMET tools (e.g., SwissADME) screen for CYP450 interactions, guiding structural modifications to reduce hepatic clearance .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?

- Methodological Answer : Nonlinear regression (GraphPad Prism) fits IC₅₀ values using a four-parameter logistic model. Outliers are identified via Grubbs' test (α=0.05). For multi-group comparisons (e.g., cancer vs. normal cells), two-way ANOVA with Tukey’s post-hoc test adjusts for family-wise error rates .

Q. How should researchers address batch-to-batch variability in compound purity during experimental replication?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs) like purity (>97%) and Critical Process Parameters (CPPs) like reaction temperature . Use Principal Component Analysis (PCA) on HPLC chromatograms to detect impurity profiles. Pre-study validation with N=3 independent batches ensures consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.